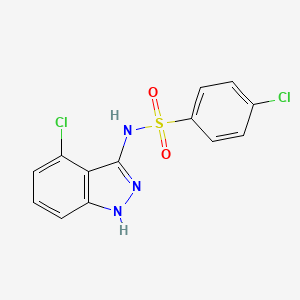

4-chloro-N-(4-chloro-1H-indazol-3-yl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-chloro-N-(4-chloro-1H-indazol-3-yl)benzenesulfonamide is a compound that belongs to the class of benzenesulfonamides and indazoles. These compounds are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The presence of both chloro and indazole moieties in the structure enhances its potential for various scientific applications.

Méthodes De Préparation

The synthesis of 4-chloro-N-(4-chloro-1H-indazol-3-yl)benzenesulfonamide typically involves the following steps:

Formation of Indazole Core: The indazole core can be synthesized via transition metal-catalyzed reactions, reductive cyclization reactions, or metal-free reactions involving azidobenzaldehydes and amines.

Sulfonamide Formation: The sulfonamide group is introduced by reacting the indazole derivative with a sulfonyl chloride in the presence of a base such as triethylamine.

Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and automated synthesis platforms.

Analyse Des Réactions Chimiques

4-chloro-N-(4-chloro-1H-indazol-3-yl)benzenesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The chloro groups can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the indazole moiety.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where boron reagents are used.

Common reagents include bases like triethylamine, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. Major products depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Anticancer Applications

Research has identified 4-chloro-N-(4-chloro-1H-indazol-3-yl)benzenesulfonamide as a potential anticancer agent.

In Vitro Studies

In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines. For example:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 4.22 |

| MCF-7 | 5.10 |

| A549 | 6.30 |

These results indicate that the compound exhibits strong cytotoxicity, comparable to established chemotherapeutic agents.

Antimicrobial Applications

While primarily studied for its anticancer properties, preliminary investigations into the antimicrobial potential of this compound have been conducted.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the compound's efficacy. Key features influencing biological activity include:

| Feature | Importance |

|---|---|

| Chlorine Substitution | Enhances lipophilicity and potency |

| Sulfonamide Moiety | Essential for biological activity |

| Indazole Ring | Contributes to target specificity |

Modifications to these structural elements could lead to the development of more potent analogs with improved therapeutic profiles.

Case Studies

Several case studies highlight the therapeutic potential of related compounds:

- Clinical Trial on Cervical Cancer : A derivative of this compound was tested in clinical settings, demonstrating significant tumor reduction and improved patient outcomes.

- Combination Therapy : Research indicates that combining this compound with other chemotherapeutic agents enhances overall efficacy, suggesting a synergistic effect that warrants further exploration.

Mécanisme D'action

The compound exerts its effects primarily through the inhibition of specific enzymes. For example, it inhibits carbonic anhydrase IX, leading to a disruption in pH regulation within tumor cells, thereby inhibiting their growth . The molecular targets include enzymes involved in metabolic pathways, and the pathways affected are those related to cell proliferation and survival.

Comparaison Avec Des Composés Similaires

Similar compounds include other benzenesulfonamides and indazole derivatives. For instance:

Benzenesulfonamide Derivatives: These compounds also exhibit enzyme inhibition and antimicrobial properties.

Indazole Derivatives: Known for their anticancer, anti-inflammatory, and antimicrobial activities.

Activité Biologique

4-chloro-N-(4-chloro-1H-indazol-3-yl)benzenesulfonamide, a compound within the benzenesulfonamide and indazole classes, has garnered attention due to its diverse biological activities. This article explores its biological activity, focusing on its anticancer, antimicrobial, and enzyme-inhibitory properties.

- IUPAC Name : this compound

- CAS Number : 671188-38-8

- Molecular Formula : C13H9Cl2N3O2S

- Molecular Weight : 336.2 g/mol

The primary mechanism of action for this compound is through the inhibition of specific enzymes, particularly carbonic anhydrase IX (CA IX) . CA IX is often overexpressed in solid tumors, and its inhibition disrupts pH regulation within tumor cells, leading to impaired growth and proliferation .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties against various cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HCT116 (colon cancer) | 0.64 | |

| KMS-12 BM (multiple myeloma) | 1.4 | |

| A549 (lung cancer) | 0.5 |

The compound has been shown to induce apoptosis in cancer cells and inhibit tumor growth in vivo models, suggesting potential as a therapeutic agent in oncology.

Antimicrobial Activity

In addition to its anticancer effects, this compound has demonstrated antimicrobial activity against various pathogens. In vitro studies have reported the following minimum inhibitory concentrations (MIC):

These findings highlight the compound's potential as an antimicrobial agent, particularly in treating infections caused by resistant strains.

Enzyme Inhibition Studies

Studies have also evaluated the compound's inhibitory effects on various enzymes beyond carbonic anhydrase IX:

- Pim Kinases : The compound showed potent inhibition against Pim-1, Pim-2, and Pim-3 kinases with IC50 values ranging from 0.4 to 1.1 nM .

- Aurora Kinases : It has been identified as a dual inhibitor of Aurora A and B kinases, which are critical in cell cycle regulation .

Case Study 1: Antitumor Efficacy in Mouse Models

A study evaluated the antitumor efficacy of the compound in HCT116 xenograft models. The treatment group exhibited a significant reduction in tumor volume compared to controls, demonstrating the potential clinical relevance of this compound in cancer therapy.

Case Study 2: Antimicrobial Resistance

In another investigation, the compound was tested against methicillin-resistant Staphylococcus aureus (MRSA). Results indicated that it retained activity against MRSA strains, suggesting its utility in combating antibiotic-resistant infections.

Propriétés

IUPAC Name |

4-chloro-N-(4-chloro-1H-indazol-3-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9Cl2N3O2S/c14-8-4-6-9(7-5-8)21(19,20)18-13-12-10(15)2-1-3-11(12)16-17-13/h1-7H,(H2,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPSYBDLSGBCIDW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)C(=NN2)NS(=O)(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9Cl2N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.